molecular formula C15H24N4O3S B4945059 DIMETHYL({[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE

DIMETHYL({[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL](PHENYL)SULFAMOYL})AMINE

Cat. No.: B4945059
M. Wt: 340.4 g/mol
InChI Key: SXQWQADHMLIOMM-UHFFFAOYSA-N
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Description

DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE is a complex organic compound that features a piperazine ring, a phenyl group, and a sulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of N,N-dimethyl-N’-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N’-phenylsulfamide are currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Pharmacokinetics

The compound’s molecular weight (340441 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research could involve further studying this compound to better understand its properties and potential uses. This could include conducting more detailed synthesis and characterization studies, investigating its biological activity, and exploring potential applications in fields such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamide-containing molecules, such as:

Uniqueness

DIMETHYL({2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYLSULFAMOYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-16(2)23(21,22)19(14-7-5-4-6-8-14)13-15(20)18-11-9-17(3)10-12-18/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQWQADHMLIOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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